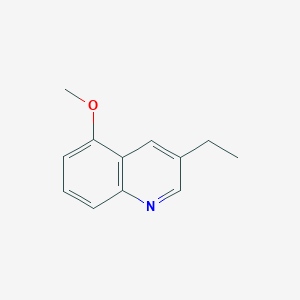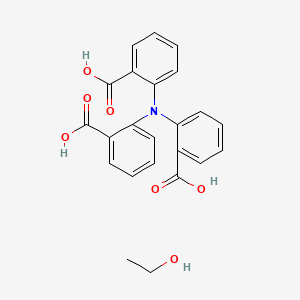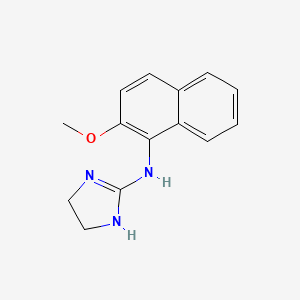
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- is a compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a methoxy-naphthalenyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-1-naphthaldehyde with an appropriate amine, followed by cyclization to form the imidazole ring. Reaction conditions often involve the use of catalysts such as erbium triflate and solvents like ethanol or methanol . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: Cyclization reactions can be facilitated by acidic or basic conditions, leading to the formation of fused ring systems.
Applications De Recherche Scientifique
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- can be compared with other imidazole derivatives such as:
Tramazoline: Known for its vasoconstrictive properties and used in nasal decongestants.
Tizanidine: A muscle relaxant used in the treatment of spasticity.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Used in oxidative aromatization reactions.
The uniqueness of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- lies in its specific structural features and the presence of the methoxy-naphthalenyl group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
595560-82-0 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
N-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C14H15N3O/c1-18-12-7-6-10-4-2-3-5-11(10)13(12)17-14-15-8-9-16-14/h2-7H,8-9H2,1H3,(H2,15,16,17) |
Clé InChI |
WIAQUEQIZXWZCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)NC3=NCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
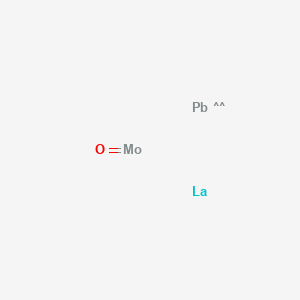
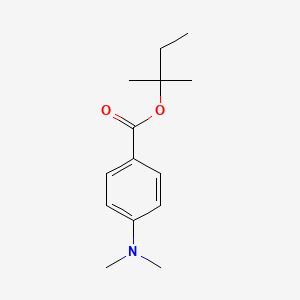




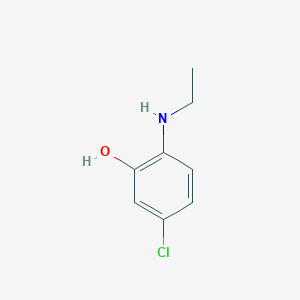
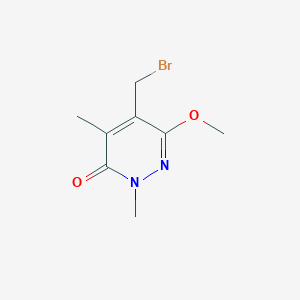
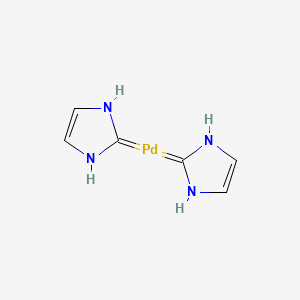
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
